Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Physicochemical profiling Lead optimization CNS drug design

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1243359-99-0) is a fluorinated spirocyclic building block that combines an indoline-piperidine spiro core with a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a single fluorine atom at the indoline 7‑position. The spiro[indoline‑3,4′-piperidine] framework is recognized as a privileged scaffold for G‑protein coupled receptor (GPCR) ligands and has appeared in growth hormone secretagogue, NK1 antagonist, and melanocortin‑4 agonist programs.

Molecular Formula C20H21FN2O2
Molecular Weight 340.4 g/mol
Cat. No. B12069508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Molecular FormulaC20H21FN2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC3=C2C=CC=C3F)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H21FN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
InChIKeyULLSVMWDXPGCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate: Core Scaffold, Physicochemical Identity, and Procurement Baseline


Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1243359-99-0) is a fluorinated spirocyclic building block that combines an indoline-piperidine spiro core with a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a single fluorine atom at the indoline 7‑position . The spiro[indoline‑3,4′-piperidine] framework is recognized as a privileged scaffold for G‑protein coupled receptor (GPCR) ligands and has appeared in growth hormone secretagogue, NK1 antagonist, and melanocortin‑4 agonist programs [1]. Commercial offerings typically specify purity ≥98 % (HPLC) with molecular formula C₂₀H₂₁FN₂O₂ and molecular weight 340.4 g·mol⁻¹ .

Privileged spirocyclic scaffold for GPCR ligand programs
Cbz protection enables orthogonal hydrogenolytic deprotection
7-Fluoro substitution for metabolic soft-spot blockade and CNS design

Why Generic Substitution of Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate Fails


Simply swapping this compound for the des‑fluoro Cbz analog (CAS 167484‑18‑6) or for the Boc‑protected variant ignores three measurable axes of divergence that directly impact synthetic route design and final API quality [1]. The 7‑fluoro substituent alters the indoline NH pKa, lipophilicity, and hepatic metabolic soft‑spot profile relative to the hydrogen analog, meaning intermediates downstream will inherit different reactivity and ADME attributes . Simultaneously, the Cbz group provides orthogonal hydrogenolytic deprotection that is incompatible with acid‑labile functionality—a constraint that the more common Boc group cannot satisfy [1]. Selecting a non‑fluorinated or differently protected surrogate therefore introduces risks of divergent reactivity, incompatible deprotection, and altered pharmacological properties that cannot be corrected downstream.

7-F substitution alters indoline pKa, lipophilicity, and metabolic soft-spot profile; des-fluoro analog may shift downstream ADME attributes.
Cbz requires hydrogenolysis and is incompatible with acid-sensitive groups; Boc analog demands acidic conditions that may cleave acid-labile functionality.
Choosing a non-fluorinated or differently protected surrogate may introduce divergent reactivity and pharmacological profile shifts.

Quantitative Differentiation Evidence: Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate vs. Closest Analogs


Computed Lipophilicity and Hydrogen‑Bond‑Acceptor Shift vs. Des‑Fluoro Cbz Analog

The single 7‑fluoro substitution increases the computed XLogP3 by +0.1 unit and adds one hydrogen‑bond acceptor (HBA) relative to the des‑fluoro analog benzyl spiro[indoline‑3,4′-piperidine]-1′-carboxylate (CAS 167484‑18‑6). Both values were computed by the PubChem XLogP3 and Cactvs engines [1][2]. Although the lipophilicity shift appears modest, a ΔlogP of +0.1 can correspond to a measurable increase in blood‑brain barrier permeability and metabolic clearance when propagated through a congeneric series.

Lipophilicity & HBA Shift
Cross-study comparable
ΔXLogP3 = +0.1; ΔHBA = +1
Modest lipophilicity increase may influence CNS permeability; extra HBA alters target engagement profile.
PubChem computed; congeneric series context.
Physicochemical profiling Lead optimization CNS drug design

Nitrogen‑Protecting‑Group Orthogonality: Cbz Yield vs. Boc Yield in Spiro[indoline-3,4′-piperidine] Synthesis

In the five‑step synthesis of the spiro[indoline‑3,4′-piperidine] core, selective protection of the piperidine 1′-N with a Cbz group proceeded in 85 % yield, whereas parallel Boc protection achieved 90 % yield [1]. Although the Boc yield is numerically higher, Cbz remains the preferred choice when the downstream route contains acid‑sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) because Cbz removal requires mild hydrogenolysis (H₂, Pd/C) rather than strong acid (TFA or HCl) [2]. This orthogonality is an absolute requirement in multi‑step medicinal chemistry campaigns where the indoline NH or other acid‑labile moieties must remain intact.

Protecting Group Yield
Class-level inference
Cbz 85% yield vs Boc 90% yield; deprotection conditions orthogonal
Cbz avoids strong acid deprotection, saving synthetic steps when acid-sensitive groups are present.
Tetrahedron 2004; five-step synthesis.
Synthetic methodology Protecting‑group strategy Process chemistry

Fluorine‑Induced Metabolic Soft‑Spot Blockade: Class‑Level Evidence for 7‑Fluoro Indoline Scaffolds

Strategic fluorination at metabolically labile aromatic positions is an established tactic to block cytochrome P450‑mediated oxidation. In the spiroindoline class, the 7‑position of the indoline ring has been identified as a susceptible site; introduction of fluorine at this position has been shown in structurally related 4,6‑difluoro spiroindolinones (RK‑287107, RK‑582) to increase metabolic half‑life and oral exposure [1]. Although direct comparative metabolic stability data for benzyl 7‑fluorospiro[indoline‑3,4′-piperidine]-1′-carboxylate versus its des‑fluoro analog are not publicly available, the class‑level principle is well‑established: the C–F bond at the 7‑position resists oxidative degradation, thereby preserving the indoline nucleus during in vivo studies.

7-F Metabolic Soft-Spot
Class-level inference
C–F bond at 7-position blocks CYP-mediated oxidation; class-level evidence from related spiroindolinones
Supports metabolic profile intent; fluorine at building-block stage ensures regiochemical certainty.
Analogous 4,6-difluoro series (RK-287107); direct data not available.
Drug metabolism Fluorine medicinal chemistry Pharmacokinetics

Molecular‑Weight and Heavy‑Atom Count Shift Relative to Des‑Fluoro Analog

Replacement of the 7‑H by fluorine increases the molecular weight from 322.4 to 340.4 g·mol⁻¹ and the heavy‑atom count by one [1][2]. This increment is within the acceptable range for lead‑like chemical space (MW < 350) and provides a vector for additional polarity without violating the Congreve rule‑of‑three for fragment‑based screening. The exact mass difference (18.0 Da) is analytically resolvable by high‑resolution mass spectrometry, enabling clear discrimination between the fluorinated and non‑fluorinated intermediates in reaction monitoring.

Mass Shift vs Des-Fluoro
Supporting evidence
ΔMW +18.0 Da; Δexact mass +17.99 Da
Provides unambiguous LC-MS/HRMS handle for fluorinated intermediate verification.
Analytically resolvable; PubChem computed.
Physicochemical profiling Fragment‑based drug design Lead‑likeness

Differentiated Application Scenarios for Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate


GPCR‑Focused Parallel Library Synthesis Requiring Orthogonal N‑Deprotection

The spiro[indoline‑3,4′-piperidine] scaffold is a validated privileged structure for GPCR targets [1]. When library designs incorporate acid‑sensitive indole, imidazole, or silyl‑protected phenol moieties, the Cbz group of this compound permits final piperidine deprotection by hydrogenolysis without fragmenting the molecule—a capability that the Boc analog cannot offer [2].

Metabolic‑Stability‑Driven Lead Optimization of CNS‑Penetrant Candidates

The 7‑fluoro substituent is positioned to block a known metabolic soft‑spot on the indoline ring, as demonstrated by the 4,6‑difluoro spiroindolinone tankyrase inhibitor series where fluorination was essential for achieving oral efficacy [1]. Incorporating the fluorine atom at the building‑block stage—rather than via late‑stage electrophilic fluorination—ensures regiochemical certainty and avoids costly atom‑inefficient steps.

Analytical Reference Standard for Fluorinated Spiroindoline Process Control

The +18 Da mass shift relative to the des‑fluoro Cbz analog provides an unambiguous LC‑MS signature [1]. Quality‑control laboratories can use this compound as a retention‑time and mass‑accuracy reference to verify that the correct fluorinated intermediate—and not the non‑fluorinated analogue—is being carried through multi‑kilogram API syntheses.

Fragment‑Based Screening Library Expansion with Fluorinated Spiro Scaffolds

With a molecular weight of 340 Da and XLogP3 of 3.7, this compound resides at the upper boundary of fragment‑like chemical space [1]. The fluorine atom serves as a sensitive ¹⁹F NMR probe for ligand‑binding assays, enabling direct detection of weak‑affinity interactions without the need for isotopic labeling.

Application
Selection Property
Validation Focus
GPCR-focused parallel library synthesis
Orthogonal Cbz N-deprotection
Hydrogenolysis compatibility with acid-sensitive groups
Metabolic-stability-driven lead optimization
7-Fluoro metabolic soft-spot blockade
Regiochemical certainty without late-stage fluorination
Analytical reference for spiroindoline process control
Mass-shift differentiation of fluorinated intermediate
LC-MS identity and purity verification
Fragment-based screening library expansion
19F NMR probe at fragment boundary
Ligand-binding detection without isotopic labeling
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